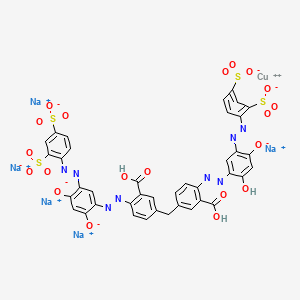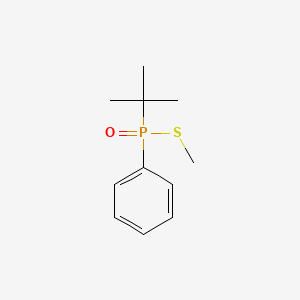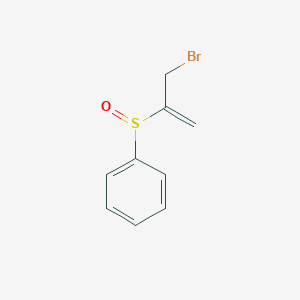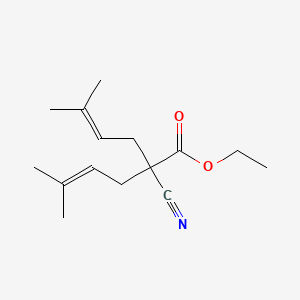
Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium is a complex compound that belongs to the class of cuprates. Cuprates are compounds that contain copper atoms in an anionic state. This particular compound is characterized by its intricate structure, which includes multiple azo groups and carboxylic acid functionalities. Cuprates are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium typically involves the reaction of copper salts with azo compounds under controlled conditions. The reaction conditions often include specific pH levels, temperatures, and the presence of catalysts to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions in reactors with precise control over reaction parameters to achieve high yields and purity.
化学反応の分析
Types of Reactions
Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of copper.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The azo groups in the compound can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield higher oxidation states of copper, while substitution reactions may result in the replacement of azo groups with other functional groups.
科学的研究の応用
Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to form complexes with various biomolecules, influencing their function and activity. The specific molecular targets and pathways involved depend on the context of its application, such as its use as a catalyst or therapeutic agent.
類似化合物との比較
Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium can be compared with other similar compounds, such as:
Tetrachloridocuprate(II): An anionic coordination complex with copper in an oxidation state of +2.
Dimethylcuprate(I): An organocopper compound with copper in an oxidation state of +1.
Yttrium barium copper oxide: A high-temperature superconducting material.
The uniqueness of this compound lies in its complex structure and diverse functional groups, which confer unique reactivity and applications compared to other cuprates.
特性
| 73297-25-3 | |
分子式 |
C39H21CuN8Na5O20S4 |
分子量 |
1228.4 g/mol |
IUPAC名 |
copper;pentasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C39H28N8O20S4.Cu.5Na/c48-32-16-34(50)30(46-42-26-7-3-20(68(56,57)58)12-36(26)70(62,63)64)14-28(32)44-40-24-5-1-18(10-22(24)38(52)53)9-19-2-6-25(23(11-19)39(54)55)41-45-29-15-31(35(51)17-33(29)49)47-43-27-8-4-21(69(59,60)61)13-37(27)71(65,66)67;;;;;;/h1-8,10-17,48-51H,9H2,(H,52,53)(H,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67);;;;;;/q;+2;5*+1/p-7 |
InChIキー |
NFTFRLGDZQQQCP-UHFFFAOYSA-G |
正規SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N=NC3=CC(=C(C=C3[O-])[O-])N=NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)O)C(=O)O)N=NC5=CC(=C(C=C5O)[O-])N=NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)
